molecular formula C12H23BrO2 B8486641 Ethyl 2,2-dimethyl-8-bromooctanoate

Ethyl 2,2-dimethyl-8-bromooctanoate

Cat. No. B8486641
M. Wt: 279.21 g/mol
InChI Key: MTEYTBYHEOMETG-UHFFFAOYSA-N
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Patent
US08497301B2

Procedure details

Under N2 atmosphere, a solution of LDA (2.0 M in heptane/tetrahydrofuran/ethylbenzene, 2.94 L, 5.9 mol) was added dropwise to a stirred solution of ethyl isobutyrate (720 g, 6.2 mol) in anhydrous THF (4.7 L) at −45° C. After 1 h, 1,6-dibromohexane (2400 g, 9.8 mol) was added dropwise, followed by the addition of DMPU (320 mL). The reaction mixture was stirred for 1 h and then allowed to warm to room temperature overnight. Saturated NH4Cl solution (3 L) was added and the mixture was extracted with ethyl acetate (3×6 L). The combined organic layers were washed with brine (4.5 L), 1 M aqueous HCl (6 L), saturated NaHCO3 solution (6 L), and brine (4.5 L). The solution was dried over MgSO4 and concentrated in vacuo. The residue was distilled under high vacuo to furnish ethyl 8-bromo-2,2-dimethyloctanoate (856 g, 52%) as a light yellowish oil. Bp 95-100° C./0.2 mm. NMR (300 MHz, CDCl3/TMS): δ (ppm): 4.13 (q, J=7.1, 2H), 3.39 (t, J=6.9, 2H), 1.92-1.75 (m, 2H), 1.58-1.25 (m, 8H), 1.25 (t, J=7.1, 3H), 1.12 (s, 6H). 13C NMR (75 MHz, CDCl3=77.52 ppm): δ (ppm): 177.62, 60.01, 42.08, 40.50, 33.63, 32.68, 29.13, 27.93, 25.00, 24.66, 14.22. HRMS (LSIMS, nba): Calcd for C12H24BrO2 (MH+): 279.0960. found: 279.0957.
Name
Quantity
2.94 L
Type
reactant
Reaction Step One
Quantity
720 g
Type
reactant
Reaction Step One
Name
Quantity
4.7 L
Type
solvent
Reaction Step One
Quantity
2400 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
reactant
Reaction Step Three
Name
Quantity
320 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li+].CC([N-]C(C)C)C.[C:9]([O:14][CH2:15][CH3:16])(=[O:13])[CH:10]([CH3:12])[CH3:11].Br[CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][Br:24].[NH4+].[Cl-]>C1COCC1.CN1C(=O)N(C)CCC1>[Br:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][C:10]([CH3:12])([CH3:11])[C:9]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
2.94 L
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
720 g
Type
reactant
Smiles
C(C(C)C)(=O)OCC
Name
Quantity
4.7 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2400 g
Type
reactant
Smiles
BrCCCCCCBr
Step Three
Name
Quantity
3 L
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
320 mL
Type
solvent
Smiles
CN1CCCN(C1=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (3×6 L)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (4.5 L), 1 M aqueous HCl (6 L), saturated NaHCO3 solution (6 L), and brine (4.5 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under high vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCCCCC(C(=O)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 856 g
YIELD: PERCENTYIELD 52%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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